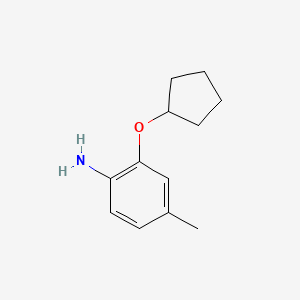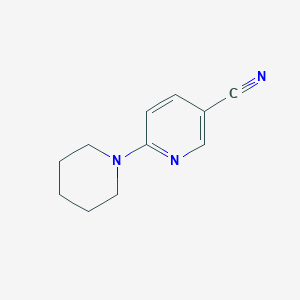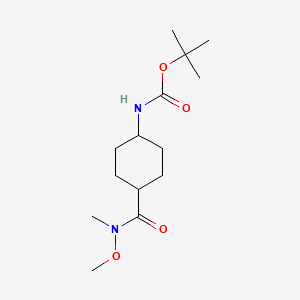
2'-Nitrobiphényl-4-carbaldéhyde
Vue d'ensemble
Description
2’-Nitrobiphenyl-4-carbaldehyde is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.215 g/mol. It consists of a biphenyl core with a nitro group (-NO2) attached to one of the phenyl rings and a carbaldehyde group (-CHO) attached to the other phenyl ring. This compound has garnered significant attention in scientific research due to its diverse range of applications.
Applications De Recherche Scientifique
2’-Nitrobiphenyl-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
Many nitro-aromatic compounds show mutagenic and carcinogenic properties, posing a potential human health risk .
Mode of Action
Nitro-aromatic compounds generally undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the carbon bearing the nitro substituent to form an intermediate carbanion .
Biochemical Pathways
Nitro-aromatic compounds are known to influence several structural and electronic factors, making the development of structure–activity relationships a paramount challenge .
Pharmacokinetics
The compound has a molecular weight of 22721 g/mol, which may influence its bioavailability and distribution in the body.
Result of Action
Nitro-aromatic compounds are known to show mutagenic and carcinogenic properties .
Action Environment
The action of 2’-Nitrobiphenyl-4-carbaldehyde can be influenced by various environmental factors. For instance, the presence of certain solvents can promote the reaction of nitro-aromatic compounds . .
Analyse Biochimique
Biochemical Properties
2’-Nitrobiphenyl-4-carbaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The nitro group in 2’-Nitrobiphenyl-4-carbaldehyde can also participate in redox reactions, potentially interacting with reductases and oxidases. These interactions can influence the compound’s reactivity and its role in metabolic pathways .
Cellular Effects
2’-Nitrobiphenyl-4-carbaldehyde has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. The compound’s impact on cellular metabolism may include changes in the levels of metabolites and the flux through metabolic pathways. Additionally, 2’-Nitrobiphenyl-4-carbaldehyde can affect cell function by modulating enzyme activity and protein interactions .
Molecular Mechanism
The molecular mechanism of 2’-Nitrobiphenyl-4-carbaldehyde involves its binding interactions with biomolecules. The aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. The nitro group can undergo redox reactions, influencing the compound’s reactivity and its interactions with other biomolecules. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Nitrobiphenyl-4-carbaldehyde can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2’-Nitrobiphenyl-4-carbaldehyde may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting impacts on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-Nitrobiphenyl-4-carbaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic pathways .
Metabolic Pathways
2’-Nitrobiphenyl-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes such as aldehyde dehydrogenases and reductases. These interactions can influence the compound’s reactivity and its role in metabolic processes. The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved .
Transport and Distribution
Within cells and tissues, 2’-Nitrobiphenyl-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s polar nature, due to the nitro and aldehyde groups, influences its transport and distribution within cells .
Subcellular Localization
The subcellular localization of 2’-Nitrobiphenyl-4-carbaldehyde is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can exert its effects on cellular function. The localization of 2’-Nitrobiphenyl-4-carbaldehyde can impact its activity and interactions with other biomolecules, contributing to its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Nitrobiphenyl-4-carbaldehyde typically involves the nitration of biphenyl followed by formylation. One common method is the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitrobiphenyl is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride and dimethylformamide to introduce the formyl group.
Industrial Production Methods: Industrial production of 2’-Nitrobiphenyl-4-carbaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Nitrobiphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2’-Aminobiphenyl-4-carbaldehyde.
Oxidation: 2’-Nitrobiphenyl-4-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4’-Nitrobiphenyl-4-carbaldehyde: Similar structure but with the nitro group and carbaldehyde group on the same phenyl ring.
2-Nitrobiphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 2’-Nitrobiphenyl-4-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on different phenyl rings of the biphenyl core. This structural arrangement allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-(2-nitrophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSVIJMYIQZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618660 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169188-17-4 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)




![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)
